
Nonanedioic-13C9 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13C9H16O4
. This compound is notable for its isotopic labeling with carbon-13, making it valuable in various scientific research applications. Nonanedioic-13C9 Acid is a stable isotope reagent used extensively in studies requiring precise tracking of molecular pathways.Preparation Methods
Synthetic Routes and Reaction Conditions: Nonanedioic-13C9 Acid can be synthesized through the ozonolysis of oleic acid, followed by oxidative cleavage. The process involves the following steps:
Ozonolysis: Oleic acid is treated with ozone to form an ozonide intermediate.
Oxidative Cleavage: The ozonide is then cleaved using an oxidizing agent such as hydrogen peroxide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same ozonolysis and oxidative cleavage process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Nonanedioic-13C9 Acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of this compound can yield nonanediol.
Substitution: It can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products Formed:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Nonanediol.
Esterification: Various esters depending on the alcohol used.
Scientific Research Applications
Nonanedioic-13C9 Acid is used in a wide range of scientific research applications:
Chemistry: As a stable isotope reagent, it is used in tracer studies to track chemical reactions and pathways.
Biology: It helps in studying metabolic pathways and enzyme activities.
Medicine: this compound is used in dermatological formulations for treating acne and rosacea due to its anti-inflammatory and antibacterial properties.
Industry: It is used in the production of polymers, plasticizers, and lubricants.
Mechanism of Action
Nonanedioic-13C9 Acid can be compared with other dicarboxylic acids such as:
Sebacic Acid: Similar in structure but with a longer carbon chain.
Adipic Acid: A shorter-chain dicarboxylic acid used in nylon production.
Pimelic Acid: Another dicarboxylic acid with a seven-carbon chain.
Uniqueness: this compound is unique due to its isotopic labeling with carbon-13, making it particularly useful in research applications requiring precise molecular tracking.
Comparison with Similar Compounds
- Sebacic Acid
- Adipic Acid
- Pimelic Acid
Nonanedioic-13C9 Acid’s versatility and unique properties make it an invaluable compound in various scientific and industrial fields. Its applications range from fundamental research to practical uses in medicine and industry, highlighting its broad utility and significance.
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
(1,2,3,4,5,6,7,8,9-13C9)nonanedioic acid |
InChI |
InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
BDJRBEYXGGNYIS-RIQGLZQJSA-N |
Isomeric SMILES |
[13CH2]([13CH2][13CH2][13CH2][13C](=O)O)[13CH2][13CH2][13CH2][13C](=O)O |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


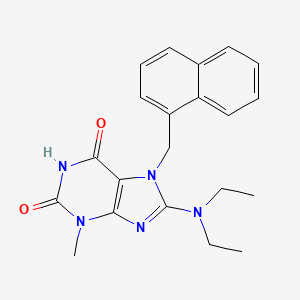

![1-butyl-N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12054468.png)



![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12054508.png)
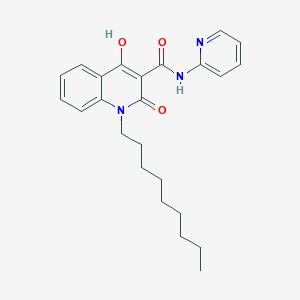
![[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)
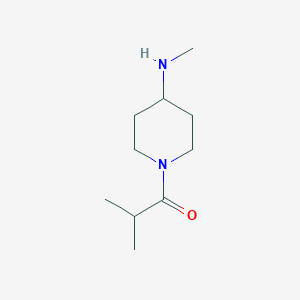
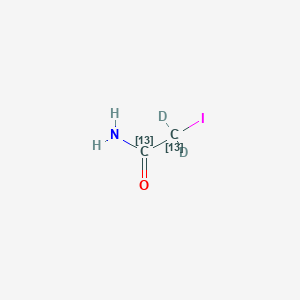
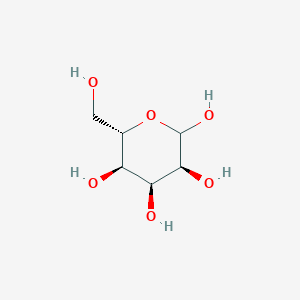
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)
